5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
Description
5-{[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a barbiturate-derived compound featuring a pyrimidine-2,4,6-trione core conjugated with a dichlorophenyl-substituted furylmethylidene group. This structure combines the electron-deficient pyrimidinetrione system with a halogenated aromatic moiety, which confers unique electronic and steric properties. Such reactions typically proceed at room temperature or under reflux in methanol or acetic acid, yielding products validated by NMR, mass spectrometry, and X-ray diffraction (XRD) .
The dichlorophenyl group enhances lipophilicity and may influence bioactivity, as seen in structurally related compounds. For instance, derivatives with chloro-substituted aryl groups exhibit antimicrobial, antiproliferative, and DNA-binding properties .
Properties
Molecular Formula |
C15H8Cl2N2O4 |
|---|---|
Molecular Weight |
351.1 g/mol |
IUPAC Name |
5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H8Cl2N2O4/c16-7-1-3-9(11(17)5-7)12-4-2-8(23-12)6-10-13(20)18-15(22)19-14(10)21/h1-6H,(H2,18,19,20,21,22) |
InChI Key |
WMCFOMOHLKHCLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions.
Reduction: It is also amenable to reduction processes.
Substitution: Substituent groups can be introduced via nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or alkoxides.
- The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Under study for its pharmacological effects.
Industry: Limited industrial applications due to its specialized nature.
Mechanism of Action
- The compound’s mechanism of action varies based on its specific application.
- It may interact with cellular targets, modulate enzymatic activity, or affect metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs vary in substituents on the aryl or heterocyclic moieties, leading to divergent physicochemical and biological behaviors. Below is a detailed comparison:
Substituent Variations on the Aryl Group
Substituent Variations on the Pyrimidine Core
Physicochemical Properties
Biological Activity
The compound 5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione , a derivative of pyrimidine and furan, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 353.16 g/mol. The structure features a furan ring substituted with a dichlorophenyl group and a pyrimidine moiety with three keto groups.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀Cl₂N₄O₃ |
| Molecular Weight | 353.16 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures possess significant antimicrobial properties against various pathogens. For instance, derivatives of furan have shown effectiveness against Helicobacter pylori strains .
- Anticancer Potential : Furan-based compounds have been reported to demonstrate cytotoxic effects against cancer cell lines. Specific derivatives have been linked to increased apoptosis in colorectal cancer cells .
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of furan derivatives. Compounds similar to the one have been evaluated for their ability to inhibit pro-inflammatory cytokines in vitro .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : It could interact with various receptors influencing cellular signaling pathways that regulate immune responses and cell proliferation.
- Oxidative Stress Reduction : The antioxidant properties attributed to furan derivatives may contribute to their protective effects against oxidative damage in cells .
Case Studies
Several studies have investigated the biological activity of furan derivatives:
- Antimicrobial Study : A study on hydrazone derivatives linked with furan demonstrated significant antibacterial activity against H. pylori, suggesting potential for therapeutic applications in gastrointestinal infections .
- Cytotoxicity Assay : Research indicated that certain furan derivatives exhibited cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Evaluation : In vivo models demonstrated that furan-based compounds significantly reduced inflammation markers in carrageenan-induced models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
